molecular formula C17H13N3O3S B300707 2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-phenylacetamide

2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-phenylacetamide

カタログ番号 B300707
分子量: 339.4 g/mol
InChIキー: QKNTVRKYLLTMDH-UVTDQMKNSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-phenylacetamide, also known as PTM, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. PTM has been extensively studied for its ability to inhibit the activity of various enzymes, making it a promising candidate for the development of new drugs. In

作用機序

2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-phenylacetamide exerts its inhibitory effects on enzymes through the formation of a covalent bond with the active site of the enzyme. This covalent bond disrupts the normal activity of the enzyme, leading to a decrease in the production of inflammatory mediators, reactive oxygen species, and other molecules involved in the pathogenesis of diseases.
Biochemical and Physiological Effects
2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-phenylacetamide has been shown to have anti-inflammatory, antioxidant, and anticancer effects in various in vitro and in vivo studies. 2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-phenylacetamide has been shown to decrease the production of inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), in macrophages and other immune cells. 2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-phenylacetamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines.

実験室実験の利点と制限

2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-phenylacetamide has several advantages for lab experiments, including its high yield and purity, as well as its ability to inhibit the activity of multiple enzymes involved in the pathogenesis of diseases. However, 2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-phenylacetamide also has some limitations, including its potential toxicity and the need for further studies to determine its efficacy and safety in vivo.

将来の方向性

There are several future directions for research on 2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-phenylacetamide, including the development of new 2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-phenylacetamide derivatives with improved efficacy and safety profiles, the evaluation of the pharmacokinetics and pharmacodynamics of 2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-phenylacetamide in animal models and humans, and the investigation of the potential synergistic effects of 2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-phenylacetamide with other drugs or natural compounds. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory, antioxidant, and anticancer effects of 2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-phenylacetamide, as well as its potential applications in other fields of medicine.

合成法

2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-phenylacetamide is synthesized through a multi-step process that involves the condensation of 2-pyridinecarboxaldehyde with thiosemicarbazide, followed by reaction with phenylacetyl chloride. The resulting product is purified through recrystallization to obtain 2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-phenylacetamide in high yield and purity.

科学的研究の応用

2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-phenylacetamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and infectious diseases. 2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-phenylacetamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and xanthine oxidase (XO), which are involved in the pathogenesis of these diseases.

特性

製品名

2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-phenylacetamide

分子式

C17H13N3O3S

分子量

339.4 g/mol

IUPAC名

2-[(5Z)-2,4-dioxo-5-(pyridin-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-phenylacetamide

InChI

InChI=1S/C17H13N3O3S/c21-15(19-12-6-2-1-3-7-12)11-20-16(22)14(24-17(20)23)10-13-8-4-5-9-18-13/h1-10H,11H2,(H,19,21)/b14-10-

InChIキー

QKNTVRKYLLTMDH-UVTDQMKNSA-N

異性体SMILES

C1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=CC=N3)/SC2=O

SMILES

C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CC=N3)SC2=O

正規SMILES

C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CC=N3)SC2=O

溶解性

1.5 [ug/mL]

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。